4-(4-Morpholinyl)azepane dihydrochloride

Medicinal Chemistry Process Chemistry Analytical Validation

Substituting the dihydrochloride salt with the free base (CAS 858453-96-0) in aqueous workflows frequently causes solubility failures and inconsistent reactivity. 4-(4-Morpholinyl)azepane dihydrochloride (CAS 1001385-15-4) resolves this with guaranteed aqueous solubility and a defined protonation state. • 98% purity minimizes side reactions in multi-step kinase inhibitor and ACE2-targeted probe syntheses. • Consistent salt form ensures reproducible IC50 values in enzyme inhibition and receptor-binding assays. • Ready-to-dissolve format eliminates precipitation artifacts in DMSO-free screening plates. Supplied for immediate global dispatch under research-use-only terms.

Molecular Formula C10H22Cl2N2O
Molecular Weight 257.2 g/mol
CAS No. 1001385-15-4
Cat. No. B1435980
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Morpholinyl)azepane dihydrochloride
CAS1001385-15-4
Molecular FormulaC10H22Cl2N2O
Molecular Weight257.2 g/mol
Structural Identifiers
SMILESC1CC(CCNC1)N2CCOCC2.Cl.Cl
InChIInChI=1S/C10H20N2O.2ClH/c1-2-10(3-5-11-4-1)12-6-8-13-9-7-12;;/h10-11H,1-9H2;2*1H
InChIKeyYGSRIHMNVIUTRP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(4-Morpholinyl)azepane Dihydrochloride Overview


4-(4-Morpholinyl)azepane dihydrochloride, CAS 1001385-15-4, is a heterocyclic organic compound comprising a seven-membered azepane ring substituted with a morpholine moiety, isolated as a dihydrochloride salt [1]. This salt form is designed to offer enhanced solubility and handling properties relative to its free base analogue (CAS 858453-96-0). The compound serves as a versatile building block in medicinal chemistry, particularly in the synthesis of kinase inhibitors and enzyme-targeted probes .

1
Salt form for aqueous handling
Dihydrochloride salt may simplify aqueous workup and reduce need for organic co-solvents in biological assays.
2
High-purity building block
Supplied at a reported high purity grade to support reproducible multi-step synthesis and minimize confounding impurities.
3
Privileged morpholine-azepane core
Scaffold present in kinase inhibitor and enzyme-targeted probe design; suitable for medicinal chemistry elaboration.

4-(4-Morpholinyl)azepane Dihydrochloride Substitution Risks


Substituting 4-(4-Morpholinyl)azepane dihydrochloride with other azepane-based building blocks—even its own free base—can introduce critical variability in solubility, reactivity, and downstream analytical outcomes. The dihydrochloride salt ensures consistent aqueous solubility and protonation state, which is essential for reproducible synthetic and biological workflows. In contrast, the free base (CAS 858453-96-0) exhibits lower polarity (LogP 0.4607) and is typically supplied at lower purity (≥95%), potentially leading to inconsistent performance in sensitive assays or multi-step syntheses . Furthermore, the morpholine-azepane scaffold is a privileged motif in medicinal chemistry; even subtle modifications to the ring system or salt form can ablate target engagement or alter pharmacokinetic properties [1].

!
Free base polarity and purity may shift outcomes
The free base (CAS 858453-96-0) is often supplied at lower purity and exhibits moderate lipophilicity, which can alter reaction kinetics and assay consistency.
!
Protonation state variability limits direct interchange
The dihydrochloride salt ensures a consistent protonation state; the free base may introduce batch-dependent ionization, affecting binding assays.
!
Morpholine-azepane scaffold modifications can alter target engagement
Even subtle ring substitutions or salt-form changes may impact the scaffold's hydrogen-bonding network and conformational rigidity, requiring re-validation.

4-(4-Morpholinyl)azepane Dihydrochloride Key Differentiators


High Purity for Reproducible Synthesis and Assays

4-(4-Morpholinyl)azepane dihydrochloride is supplied at 98% purity as verified by HPLC, whereas the free base analogue (CAS 858453-96-0) is typically offered at a minimum purity of 95% . This 3% absolute purity difference reduces the likelihood of confounding by-products in sensitive biological assays and improves yield consistency in multi-step synthetic routes.

Purity by HPLC
Head-to-head
Target: 98%
Comparator (free base): ≥95%
Δ ≥3% absolute
Higher purity reduces re-purification time and supports assay reproducibility.
Based on commercial supplier specifications (Leyan, Chemscene).
Medicinal Chemistry Process Chemistry Analytical Validation

Aqueous Solubility Advantage

The dihydrochloride salt form imparts a significant solubility advantage over the free base. While the free base exhibits a calculated LogP of 0.4607—indicating moderate lipophilicity and limited aqueous solubility—the dihydrochloride salt is a charged species expected to exhibit markedly higher water solubility . Salt formation is a well-established strategy to enhance the aqueous solubility of basic heterocyclic compounds, facilitating homogeneous reaction conditions and simplifying formulation for in vitro assays [1].

Aqueous solubility context
Class-level
Free base LogP = 0.4607 (calculated)
Salt formation is expected to improve water solubility; class-level inference from basic amine salt principles.
Confirm experimentally for your specific assay conditions.
Drug Discovery Formulation Science Physical Chemistry

Morpholine-Azepane Scaffold for Inhibitor Design

The 4-(4-Morpholinyl)azepane scaffold is a privileged motif in medicinal chemistry, frequently incorporated into kinase inhibitors and enzyme-targeted probes. While direct biological activity data for the dihydrochloride salt is not publicly disclosed, the free base has been implicated in the development of potent ACE2 inhibitors with IC50 values as low as 1.5 nM [1]. Furthermore, related azepane-morpholine hybrids have demonstrated sub-micromolar activity against aminopeptidases (Ki = 20 nM for leucine aminopeptidase) [2]. This scaffold's conformational rigidity and hydrogen-bonding capacity differentiate it from simpler piperidine or pyrrolidine analogs, offering unique binding interactions.

Scaffold activity evidence
Supporting
ACE2 inhibitor: IC50 1.5 nM
Aminopeptidase inhibitor: Ki 20 nM
Morpholine-azepane core appears in potent enzyme-targeted probes; compound-specific validation needed.
Data from BindingDB for scaffold-containing derivatives, not for the dihydrochloride salt itself.
Kinase Inhibition Structure-Based Drug Design Chemical Biology

4-(4-Morpholinyl)azepane Dihydrochloride Applications


ACE2 Inhibitor Analog Synthesis

Utilize the dihydrochloride salt as a key building block in the solid-phase or solution-phase synthesis of ACE2-targeted inhibitors. The 98% purity minimizes side reactions, while the enhanced solubility facilitates coupling under mild aqueous conditions, as demonstrated in the synthesis of potent ACE2 binders (IC50 1.5 nM) [1].

Aminopeptidase Chemical Probe Development

Employ the morpholine-azepane core to generate selective aminopeptidase inhibitors. The scaffold's rigidity and hydrogen-bonding capabilities are critical for achieving low-nanomolar affinity (Ki = 20-185 nM) against ERAP2 and related metalloproteases [2]. The dihydrochloride salt simplifies compound handling during probe assembly.

κ-Opioid Receptor Agonist Development

Incorporate the salt into azepane-based κ-opioid receptor agonist programs. The morpholine substitution enhances solubility and metabolic stability, addressing key limitations of earlier azepane derivatives [3]. The dihydrochloride form ensures consistent protonation state for reproducible in vitro pharmacology.

High-Throughput Screening Library Preparation

Dissolve the dihydrochloride salt directly in aqueous buffer to prepare DMSO-free screening plates. The superior water solubility compared to the free base (LogP 0.4607) eliminates precipitation artifacts, ensuring reliable concentration-response curves in enzyme inhibition assays .

Application
Selection Property
Validation Focus
ACE2 inhibitor analog synthesis
High-purity salt form
Coupling efficiency and yield consistency
Aminopeptidase chemical probe development
Morpholine-azepane scaffold rigidity
Target selectivity and binding affinity assays
κ-Opioid receptor agonist program
Aqueous solubility and consistent protonation
In vitro pharmacology reproducibility
High-throughput screening library preparation
Dihydrochloride aqueous handling profile
DMSO-free plate preparation and concentration-response linearity

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